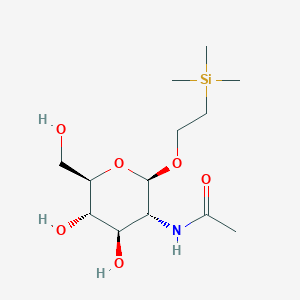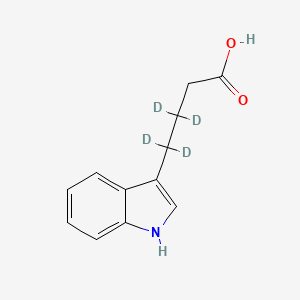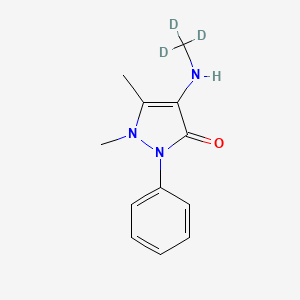
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride is a stable isotope-labeled compound used primarily in neurological researchThe compound is known for its role in studying neurotransmission, pain, inflammation, and various neurological disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride involves several steps. The starting material is typically 3,4-methylenedioxyphenyl-2-propanone, which undergoes a series of chemical reactions including methylation, reduction, and demethylation to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves strict quality control measures to ensure the purity and stability of the final product. The compound is usually produced in small quantities due to its specialized applications in research .
化学反応の分析
Types of Reactions
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of MDMA and related compounds.
Biology: Employed in studies of neurotransmission and the effects of psychoactive substances on the nervous system.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neurological pathways.
作用機序
The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a substrate for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of MDMA, but the presence of the deuterium label allows for more precise tracking and analysis in research studies .
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxymethamphetamine: An active metabolite of MDMA, known for its stimulant effects.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with similar effects to MDMA but with a different metabolic pathway.
4-Hydroxyamphetamine: A compound used in the treatment of certain neurological disorders.
Uniqueness
4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride is unique due to its stable isotope labeling, which allows for more accurate and detailed studies of its metabolic pathways and interactions with neurotransmitter systems. This makes it a valuable tool in neurological research and drug development .
特性
分子式 |
C11H18ClNO2 |
|---|---|
分子量 |
234.74 g/mol |
IUPAC名 |
2-methoxy-4-[2-(trideuteriomethylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12-2)6-9-4-5-10(13)11(7-9)14-3;/h4-5,7-8,12-13H,6H2,1-3H3;1H/i2D3; |
InChIキー |
LDRJCJMDWCULLX-MUTAZJQDSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(C)CC1=CC(=C(C=C1)O)OC.Cl |
正規SMILES |
CC(CC1=CC(=C(C=C1)O)OC)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)

![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)

![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)




![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)



